molecular formula C19H30N2O6 B7840053 (2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

(2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B7840053
M. Wt: 382.5 g/mol
InChI Key: IXNSFHLMNQUIQI-GFCCVEGCSA-N
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Description

(2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a complex organic compound with a unique structure that includes a cyclohexylidene ring, an amino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps. The process begins with the preparation of the cyclohexylidene intermediate, followed by the introduction of the amino group and the butanoic acid moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexylidene derivatives and amino acid analogs. Examples include:

    Cyclohexylidene derivatives: Compounds with similar cyclohexylidene structures but different functional groups.

    Amino acid analogs: Compounds with similar amino acid moieties but different side chains.

Uniqueness

The uniqueness of (2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O6/c1-11(15-13(22)9-19(5,6)10-14(15)23)20-8-7-12(16(24)25)21-17(26)27-18(2,3)4/h12,20H,7-10H2,1-6H3,(H,21,26)(H,24,25)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNSFHLMNQUIQI-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)NCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)NCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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